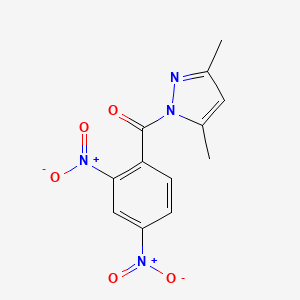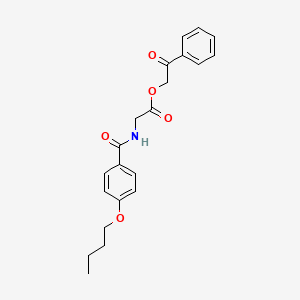
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its molecular structure. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to protect neurons from oxidative stress and apoptosis. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been found to have low toxicity, making it a safer alternative to other compounds that have similar effects. However, there are also some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new synthesis methods for 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, which can help to better understand its biochemical and physiological effects. Additionally, research can focus on the development of new derivatives of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole with improved potency and selectivity. Finally, research can focus on the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models to further explore its therapeutic potential.
Conclusion
In conclusion, 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research. While there are some limitations to the use of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments, it has several advantages as a research tool. There are several future directions for research on 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including the development of new synthesis methods, the identification of its mechanism of action, and the application of 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole in various disease models.
Applications De Recherche Scientifique
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been used in studies related to neuroprotection, inflammation, and cancer research.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2,4-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-7-5-8(2)14(13-7)12(17)10-4-3-9(15(18)19)6-11(10)16(20)21/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWWXJKCMHCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)


![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)





![3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3837573.png)